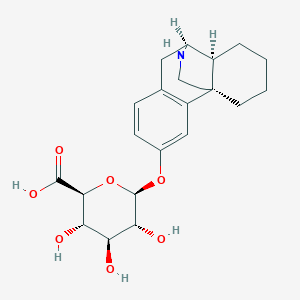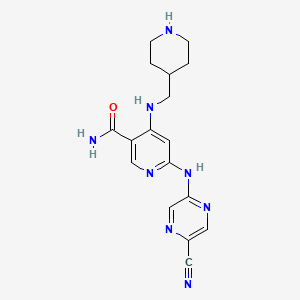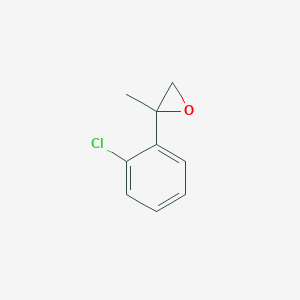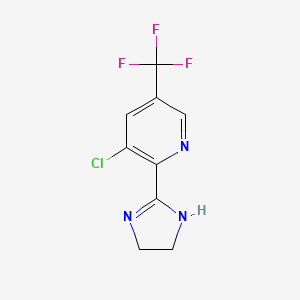
beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl: is a complex organic compound that belongs to the class of morphinan derivatives. These compounds are known for their significant pharmacological activities, particularly in the field of pain management and opioid receptor interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl typically involves multi-step organic reactions. The process often starts with the preparation of the morphinan core, followed by the introduction of the glucopyranosiduronic acid moiety. Common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions may require controlled temperatures and pressures to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale chemical synthesis in specialized reactors. The process is optimized for high yield and cost-effectiveness, often employing continuous flow techniques and automated systems to monitor and control reaction parameters.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the morphinan core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl is studied for its unique structural properties and reactivity. It serves as a model compound for understanding morphinan derivatives’ behavior in various chemical reactions.
Biology
Biologically, this compound is of interest due to its potential interactions with opioid receptors. It is used in research to study pain mechanisms and develop new analgesics.
Medicine
In medicine, derivatives of morphinan compounds are explored for their therapeutic potential in pain management, addiction treatment, and other neurological conditions.
Industry
Industrially, the compound may be used in the synthesis of pharmaceuticals and as a precursor for other bioactive molecules.
作用機序
The mechanism of action of beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, modulating pain signals and producing analgesic effects. The molecular pathways involved include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades.
類似化合物との比較
Similar Compounds
Morphine: A well-known opioid analgesic with a similar morphinan core structure.
Codeine: Another opioid with structural similarities, used for its analgesic and antitussive properties.
Naloxone: An opioid antagonist with a morphinan structure, used to reverse opioid overdose.
Uniqueness
beta-D-Glucopyranosiduronic acid, (9alpha,13alpha,14alpha)-morphinan-3-yl is unique due to the presence of the glucopyranosiduronic acid moiety, which may influence its pharmacokinetics and pharmacodynamics. This structural feature can affect the compound’s solubility, bioavailability, and interaction with biological targets.
特性
CAS番号 |
19153-89-0 |
|---|---|
分子式 |
C22H29NO7 |
分子量 |
419.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[[(1S,9S,10S)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H29NO7/c24-16-17(25)19(20(27)28)30-21(18(16)26)29-12-5-4-11-9-15-13-3-1-2-6-22(13,7-8-23-15)14(11)10-12/h4-5,10,13,15-19,21,23-26H,1-3,6-9H2,(H,27,28)/t13-,15+,16+,17+,18-,19+,21-,22+/m1/s1 |
InChIキー |
QYVMECDBFFRIEZ-QKYLGGQLSA-N |
異性体SMILES |
C1CC[C@]23CCN[C@H]([C@H]2C1)CC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
正規SMILES |
C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12340271.png)
![[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium](/img/structure/B12340272.png)
![2-Pyrrolidinone, 5-[(5'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)-](/img/structure/B12340276.png)

![3-Chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340298.png)
![(E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B12340303.png)


![Carbamic acid, N-[2-[[(1R)-2-[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]amino]-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B12340314.png)
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12340347.png)
![(2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340353.png)
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12340361.png)
![2,5-Methano-2H-indeno[1,2-b]oxirene (9CI)](/img/structure/B12340362.png)
![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12340369.png)
